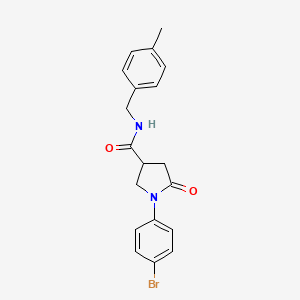

![molecular formula C16H13N3O2 B5131033 N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide CAS No. 93245-20-6](/img/structure/B5131033.png)

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide, also known as POA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. POA is a highly versatile compound that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can exhibit anti-inflammatory properties

Biochemical Pathways

Given the anti-inflammatory properties of 1,2,4-oxadiazole derivatives, it’s plausible that hms1766f13 may influence pathways related to inflammation and immune response .

Result of Action

Given the reported anti-inflammatory properties of 1,2,4-oxadiazole derivatives, it’s plausible that hms1766f13 may exert anti-inflammatory effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

The 1,2,4-oxadiazole ring in N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The nature of these interactions often involves hydrogen bonding, owing to the electronegativities of nitrogen and oxygen in the oxadiazole ring .

Cellular Effects

This compound and its derivatives can have significant effects on various types of cells and cellular processes . For example, some compounds have shown good anti-inflammatory activity, significantly inhibiting the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. Preliminary mechanism studies have indicated that certain derivatives can block the excitation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, one derivative has been shown to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats

Eigenschaften

IUPAC Name |

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11(20)17-14-9-7-13(8-10-14)16-18-15(19-21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYLSQHCLYRUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368648 |

Source

|

| Record name | Acetamide, N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93245-20-6 |

Source

|

| Record name | Acetamide, N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5130950.png)

![12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one](/img/structure/B5130962.png)

![1-(4-chlorophenoxy)-3-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5130975.png)

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5130993.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)

![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)

![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5131012.png)

![4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5131020.png)

![2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5131040.png)

![1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5131055.png)

![methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)